N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride
Overview
Description
S-9977, also known as stacofylline, is a xanthine derivative with significant pharmacological properties. It is a potent acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This compound has shown promise in enhancing memory and cognitive functions, making it a potential candidate for treating cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-9977 involves several steps, starting from the basic xanthine structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In an industrial setting, the production of S-9977 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
S-9977 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of S-9977, each with unique chemical and pharmacological properties .
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of acetylcholinesterase inhibition and to develop new derivatives with enhanced properties.
Biology: S-9977 is used in research to understand the role of acetylcholine in cognitive functions and to develop new treatments for cognitive disorders.
Medicine: It has shown promise in treating cognitive disorders such as Alzheimer’s disease by enhancing memory and cognitive functions.
Industry: S-9977 is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
S-9977 exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, S-9977 increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is believed to underlie its promnesic (memory-enhancing) and anti-amnesic (preventing memory loss) effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative, caffeine is well-known for its stimulant effects on the central nervous system.
Theophylline: This compound is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Theobromine: Found in chocolate, theobromine has mild stimulant effects and is used in various therapeutic applications
Uniqueness of S-9977
S-9977 is unique among xanthine derivatives due to its potent acetylcholinesterase inhibitory activity and its ability to enhance memory and cognitive functions. Unlike caffeine, theophylline, and theobromine, which primarily act as stimulants, S-9977 has specific effects on cholinergic transmission, making it a promising candidate for treating cognitive disorders .
Properties
CAS No. |
138472-18-1 |
---|---|
Molecular Formula |
C20H34ClN7O3 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H33N7O3.ClH/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4;/h6-14H2,1-5H3;1H |
InChI Key |
GVHZRDKDUVIRNY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |
Appearance |
Solid powder |
138472-18-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
98833-92-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3,7-trimethyl-8-(3-(4-diethylaminocarbonyl-1-piperazinyl)propyl)-3,7-dihydro-(1H)2,6-purinedione S 9977 S 9977-2 S-9977 S-9977-2 S9977 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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